molecular formula C21H18ClN5O2S B2794807 N-(3-chlorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251550-30-7

N-(3-chlorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2794807
CAS No.: 1251550-30-7
M. Wt: 439.92
InChI Key: LSPAPEDDRRLWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a useful research compound. Its molecular formula is C21H18ClN5O2S and its molecular weight is 439.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative and Anticancer Applications

  • Novel urea and bis-urea derivatives with primaquine and hydroxy or halogen substituted benzene moieties have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Certain derivatives showed significant activity, especially against breast carcinoma MCF-7 cell line, suggesting their potential as lead compounds in the development of breast carcinoma drugs (Perković et al., 2016).

Enzyme Inhibition for Therapeutic Applications

  • A study on the synthesis of unsymmetrical 1,3-disubstituted ureas highlighted their enzyme inhibition and anticancer investigations. The research found that some derivatives exhibited significant inhibitory effects against urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, with observed antiproliferative activity against a prostate cancer cell line (Mustafa et al., 2014).

Antimicrobial and Biofilm Inhibition

  • The synthesis of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and their evaluation for bacterial biofilm inhibition and cytotoxicity has been documented. Some derivatives showed suitable inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, with docile cytotoxicity, indicating their potential as antibacterial agents (Abbasi et al., 2020).

Neurological and Psychiatric Disorder Applications

  • Research into orexin-1 receptor antagonists, including derivatives similar in complexity to the compound , has shown that such compounds can attenuate stress-induced hyperarousal without hypnotic effects, suggesting a novel therapeutic strategy for the treatment of psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-13-6-7-17(14(2)10-13)30-20-19-25-27(21(29)26(19)9-8-23-20)12-18(28)24-16-5-3-4-15(22)11-16/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPAPEDDRRLWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.